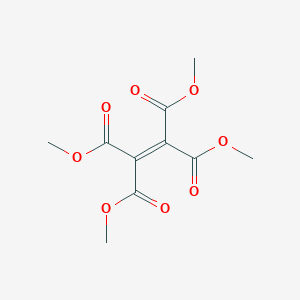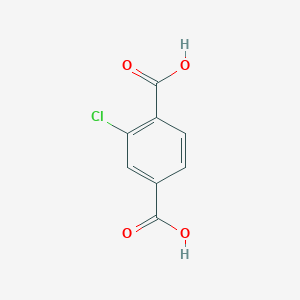![molecular formula C11H10O2 B158806 [2-(2-呋喃基)苯基]甲醇 CAS No. 139697-88-4](/img/structure/B158806.png)
[2-(2-呋喃基)苯基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-Furyl)phenyl]methanol is an organic compound with the molecular formula C11H10O2. It consists of a phenyl group attached to a methanol moiety, which is further substituted with a furan ring. This compound is of interest due to its unique structure, which combines the aromatic properties of both the phenyl and furan rings.
科学研究应用
[2-(2-Furyl)phenyl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Furyl)phenyl]methanol can be achieved through several methods. One common approach involves the reaction of 2-furylboronic acid with benzaldehyde in the presence of a palladium catalyst. This reaction proceeds via a Suzuki coupling mechanism, resulting in the formation of the desired product.
Another method involves the reduction of 2-(2-furyl)phenyl ketone using sodium borohydride. This reduction process converts the ketone group into a hydroxyl group, yielding [2-(2-Furyl)phenyl]methanol.
Industrial Production Methods
On an industrial scale, the production of [2-(2-Furyl)phenyl]methanol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the synthesis process.
化学反应分析
Types of Reactions
[2-(2-Furyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-(2-furyl)phenyl ketone or aldehyde.
Reduction: Formation of 2-(2-furyl)phenylmethane.
Substitution: Formation of nitro or halogenated derivatives of [2-(2-Furyl)phenyl]methanol.
作用机制
The mechanism of action of [2-(2-Furyl)phenyl]methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to a biological response. The furan ring can undergo metabolic transformations, which may contribute to its biological activity.
相似化合物的比较
Similar Compounds
2-Furylmethanol: Lacks the phenyl group, resulting in different chemical properties.
2-Phenylmethanol: Lacks the furan ring, leading to different reactivity and applications.
2-(2-Furyl)phenyl ketone: Contains a ketone group instead of a hydroxyl group, affecting its chemical behavior.
Uniqueness
[2-(2-Furyl)phenyl]methanol is unique due to the presence of both a furan and phenyl ring, which imparts distinct aromatic properties and reactivity. This combination makes it a versatile compound for various chemical transformations and applications.
属性
IUPAC Name |
[2-(furan-2-yl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7,12H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLMKRIYULDNBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445999 |
Source


|
| Record name | [2-(2-furyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139697-88-4 |
Source


|
| Record name | [2-(2-furyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B158723.png)
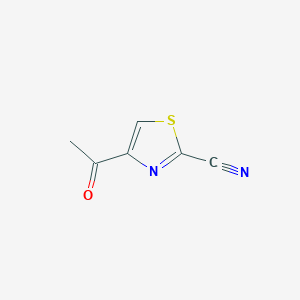
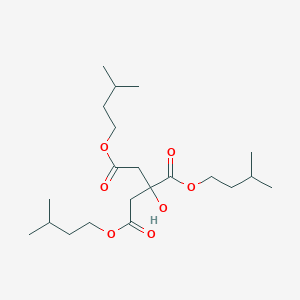
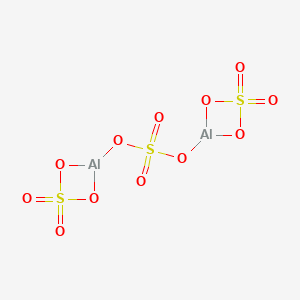
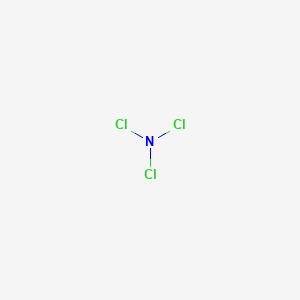
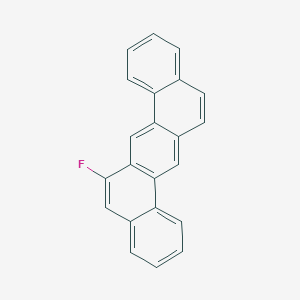
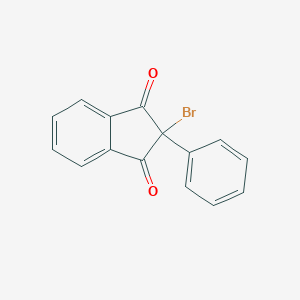
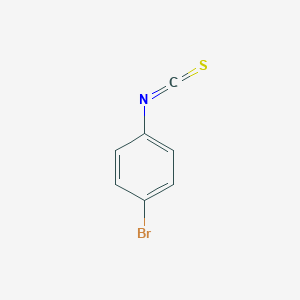
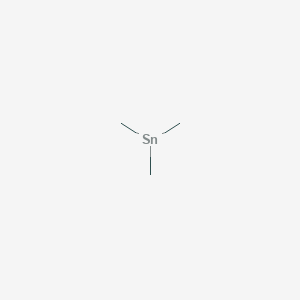
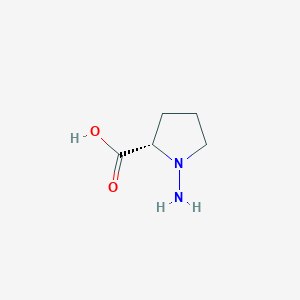
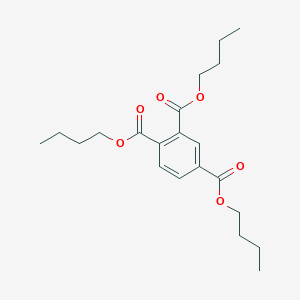
![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)
